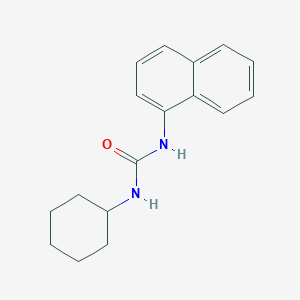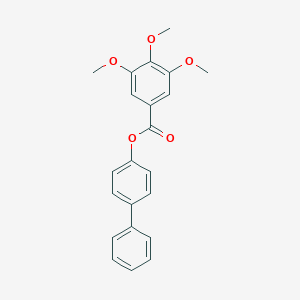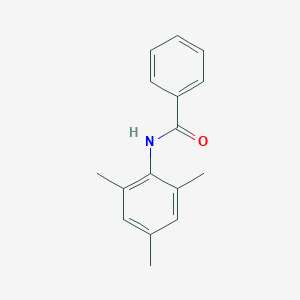
N-(2,4,6-trimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-trimethylphenyl)benzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMB-4 is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
The mechanism of action of N-(2,4,6-trimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. N-(2,4,6-trimethylphenyl)benzamide has been found to bind to the penicillin-binding proteins (PBPs) of bacteria, which are involved in the synthesis of the bacterial cell wall. This binding inhibits the cross-linking of the peptidoglycan chains in the cell wall, leading to cell lysis and death.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)benzamide has been found to have minimal toxicity in vitro, making it a potential candidate for further study in vivo. N-(2,4,6-trimethylphenyl)benzamide has been found to be metabolized by the liver, with the major metabolite being 2,4,6-trimethylaniline. N-(2,4,6-trimethylphenyl)benzamide has also been found to have a half-life of approximately 6 hours in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4,6-trimethylphenyl)benzamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to the cells or animals being studied. However, one of the limitations of using N-(2,4,6-trimethylphenyl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N-(2,4,6-trimethylphenyl)benzamide. One potential direction is the development of new antibiotics and antiviral drugs based on the structure of N-(2,4,6-trimethylphenyl)benzamide. Another potential direction is the study of the mechanism of action of N-(2,4,6-trimethylphenyl)benzamide in more detail, which could lead to the development of new treatments for bacterial infections. Additionally, the study of the metabolism and pharmacokinetics of N-(2,4,6-trimethylphenyl)benzamide could lead to a better understanding of its potential use in vivo.
Méthodes De Synthèse
N-(2,4,6-trimethylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4,6-trimethylbenzoyl chloride with aniline in the presence of a base. The yield of N-(2,4,6-trimethylphenyl)benzamide can be improved by using a solvent such as dichloromethane or toluene.
Applications De Recherche Scientifique
N-(2,4,6-trimethylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. N-(2,4,6-trimethylphenyl)benzamide has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-(2,4,6-trimethylphenyl)benzamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
4476-12-4 |
|---|---|
Nom du produit |
N-(2,4,6-trimethylphenyl)benzamide |
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-11-9-12(2)15(13(3)10-11)17-16(18)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
PZPICRHMNVKCCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



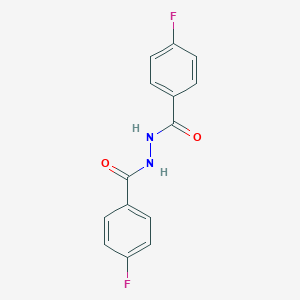
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)

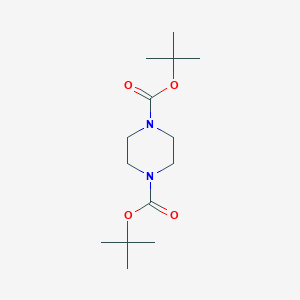

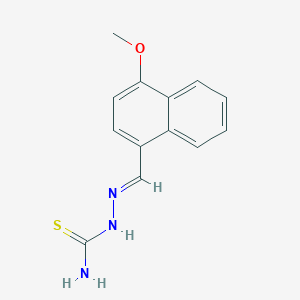
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
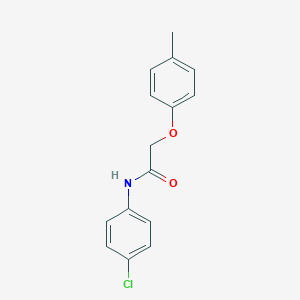
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)


![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
